molecular formula C7H8N2O4S B8490829 (4-Aminophenylsulphonyl)nitromethane

(4-Aminophenylsulphonyl)nitromethane

Cat. No.: B8490829
M. Wt: 216.22 g/mol
InChI Key: OXJQKURQWFDOQD-UHFFFAOYSA-N
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Description

(4-Aminophenylsulphonyl)nitromethane is a chemical compound of interest in organic synthesis and medicinal chemistry research. It combines a sulfonamide functional group, a key pharmacophore in many therapeutic agents, with a nitroalkane moiety. Sulfonamide derivatives are extensively utilized as building blocks for synthesizing more complex molecules and are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties. The nitro group can serve as a versatile handle for further chemical transformations or participate in molecular interactions in biological systems. Researchers value this compound for its potential as a precursor in the development of new pharmaceuticals and as a reagent in method development, such as in novel electrosynthesis applications. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H8N2O4S

Molecular Weight

216.22 g/mol

IUPAC Name

4-(nitromethylsulfonyl)aniline

InChI

InChI=1S/C7H8N2O4S/c8-6-1-3-7(4-2-6)14(12,13)5-9(10)11/h1-4H,5,8H2

InChI Key

OXJQKURQWFDOQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • N-Methyl-1-(4-nitrophenyl)methanesulfonamide: Features a nitro group (-NO₂) instead of an amino group (-NH₂) on the phenyl ring, altering electronic properties and reactivity .
  • N-(4-Amino-3-methoxyphenyl)methanesulfonamide: Contains a methoxy (-OCH₃) substituent in addition to the amino group, increasing steric hindrance and modifying solubility .
  • 4-(4-Aminophenoxy)-N-methylpicolinamide: A picolinamide derivative with an aminophenoxy group, differing in the backbone but sharing sulfonamide-like functional groups .

Physical and Chemical Properties

Property (4-Aminophenylsulphonyl)nitromethane N-Methyl-1-(4-nitrophenyl)methanesulfonamide Nitromethane
Molecular Weight (g/mol) ~214.23 (estimated) 244.26 61.04
Polarity High (due to -NH₂ and -SO₂) Moderate (due to -NO₂ and -SO₂) Low
Stability Likely stable under dry conditions Sensitive to light and heat Highly volatile
Explosive Potential Reduced compared to nitromethane Low High

Research Findings and Industrial Relevance

  • Thermal Stability: Substituted nitromethanes like (4-Aminophenylsulphonyl)nitromethane exhibit lower explosive risks than nitromethane, making them safer for laboratory use .
  • Pharmaceutical Potential: The amino group in (4-Aminophenylsulphonyl)nitromethane aligns with sulfa drug architectures, suggesting antimicrobial or antitumor applications .

Preparation Methods

Reaction Mechanism and Conditions

This method involves the reaction of sodium 4-aminobenzenesulphinate with nitromethane in the presence of iodine and a strong base, typically potassium tert-butoxide. The process proceeds via nucleophilic substitution, where the sulfinate anion reacts with nitromethane activated by iodine.

Procedure :

  • Sulfinate Preparation : 4-Aminobenzenesulphonyl chloride is reduced using sodium sulfite (Na₂SO₃) in aqueous sodium bicarbonate to yield sodium 4-aminobenzenesulphinate.

  • Coupling Reaction :

    • Nitromethane (10–12 equivalents) is added to a solution of potassium tert-butoxide in dimethylformamide (DMF) at 0–5°C.

    • Sodium 4-aminobenzenesulphinate and iodine (0.9–1.1 equivalents) are introduced sequentially.

    • The mixture is stirred at room temperature for 2–4 hours, followed by acidification with hydrochloric acid to precipitate the product.

Optimization Data :

ParameterOptimal ValueImpact on Yield
SolventDMFMaximizes anion stability
Temperature0–25°CPrevents side reactions
Iodine Stoichiometry1.0 equivalentEnsures complete activation
BasePotassium tert-butoxideEnhances nucleophilicity

Yield : 60–75% after recrystallization from ethanol.

Oxidation of Thioether Precursors

Pathway and Reagents

Thioether intermediates (e.g., 4-aminophenylsulfanylnitromethane) are oxidized to the target sulfone using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Synthesis Steps :

  • Thioether Formation :

    • 4-Aminothiophenol reacts with bromonitromethane in the presence of potassium carbonate (K₂CO₃) to form the thioether.

  • Oxidation :

    • The thioether is treated with 30% H₂O₂ in acetic acid at 50–60°C for 6–8 hours.

    • Alternative oxidants: KMnO₄ in acidic medium (yield: 70–80%).

Advantages :

  • High regioselectivity (>95% purity).

  • Scalable under mild conditions.

Limitations :

  • Requires strict control of oxidation to avoid over-oxidation to sulfonic acids.

Multicomponent Reactions

Four-Component Synthesis

A one-pot method utilizing N-sulfonylimines, (cyanomethylene)triphenylphosphorane, nitromethane, and formaldehyde achieves the target compound via a tandem Michael addition-cyclization pathway.

Reaction Conditions :

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Catalyst-free, room temperature.

  • Time: 12–24 hours.

Yield : 40–55%, with byproducts (e.g., triphenylphosphine oxide) requiring column chromatography for removal.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Challenges
Alkali Metal Sulfinate60–7595–98HighIodine handling, exothermicity
Thioether Oxidation70–80>99ModerateOver-oxidation risk
Multicomponent Reaction40–5585–90LowByproduct removal

Industrial-Scale Crystallization and Purification

Recrystallization Protocols

  • Solvent System : Ethanol/water (3:1 v/v) at 0–5°C yields needle-like crystals with >99% purity.

  • Chromatography : Silica gel (ethyl acetate/hexane, 1:5) resolves residual sulfinate impurities.

Thermal Stability :

  • Decomposition above 180°C, requiring storage at 2–8°C under nitrogen.

Mechanistic Insights and Byproduct Management

Key Intermediates and Byproducts

  • Sulfonyl Iodide Intermediate : Generated during the alkali metal sulfinate method, which decomposes to release SO₂.

  • Methyl Sulfinate : Byproduct in thioether oxidation, removed via aqueous extraction.

Mitigation Strategies :

  • Quenching : Aqueous sodium sulfite neutralizes excess iodine.

  • Distillation : Volatile byproducts (e.g., nitromethane) are recovered under reduced pressure .

Q & A

Q. What synthetic methodologies are recommended for synthesizing (4-Aminophenylsulphonyl)nitromethane, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves coupling reactions between nitroalkane precursors and sulfonamide derivatives. For example, intermediates like 4-(4-aminophenoxy)-N-methylpicolinamide can be synthesized via refluxing chlorobenzene with nitroaromatic compounds (e.g., 2-fluoro-4-nitrophenol) for ~30 hours, followed by recrystallization with ethanol . Key optimization parameters include:
  • Reaction Time: Prolonged reflux (>24 hours) to ensure complete substitution.
  • Solvent Choice: Chlorobenzene for high-temperature stability.
  • Purification: Saturated K₂CO₃ washes to remove acidic byproducts.

Q. How can single-crystal X-ray diffraction be applied to determine the structural parameters of (4-Aminophenylsulphonyl)nitromethane?

  • Methodological Answer: Researchers should conduct X-ray diffraction at 200 K to minimize thermal disorder. Critical parameters include:
  • Mean Bond Length Precision: Aim for <0.005 Å (e.g., mean C–C = 0.003 Å ).
  • Disorder Handling: Use refinement protocols (e.g., SHELXL) to model positional disorder in sulfonyl or nitro groups.
  • Validation Metrics: Target R-factor <0.05 and wR-factor <0.08 for high reliability .

Advanced Research Questions

Q. How do solvent polarity and solvation effects influence the electronic properties (e.g., HOMO/LUMO, dipole moment) of (4-Aminophenylsulphonyl)nitromethane?

  • Methodological Answer: Computational studies (e.g., DFT with PCM solvent models) are essential to predict solvent-dependent electronic properties. Key steps include:
  • Gas-Phase Baseline: Calculate HOMO/LUMO gaps and dipole moments using B3LYP/6-311+G(d,p).
  • Solvent Effects: Compare results in polar (water) vs. non-polar (chlorobenzene) solvents to assess stabilization of nitro group charges .
  • Experimental Validation: Pair computations with UV-Vis spectroscopy to detect solvatochromic shifts .

Q. What experimental designs are effective in resolving contradictions between computational predictions and empirical thermodynamic data for (4-Aminophenylsulphonyl)nitromethane?

  • Methodological Answer: Address discrepancies via:
  • Multi-Method Validation: Combine DSC (decomposition enthalpy) with gas-phase IR spectroscopy to identify intermediates .
  • Error Analysis: Quantify uncertainties from computational approximations (e.g., basis set limitations) and experimental noise (e.g., ±2% calorimetric error) .
  • Iterative Refinement: Adjust DFT functionals (e.g., M06-2X for nitro compounds) based on empirical decomposition kinetics .

Q. How should researchers design experiments to study the thermal decomposition mechanisms of (4-Aminophenylsulphonyl)nitromethane, particularly gas-phase intermediates?

  • Methodological Answer: Use controlled pyrolysis coupled with mass spectrometry:
  • Temperature Ramping: Apply 5–10°C/min increments under inert atmospheres to isolate decomposition stages .
  • Intermediate Trapping: Employ cryogenic focusing to capture transient species like NO₂ or sulfonyl radicals.
  • Kinetic Modeling: Fit time-resolved MS data to Arrhenius equations to derive activation energies .

Data Contradiction and Analysis

Q. How can researchers reconcile discrepancies in reported spectroscopic data for (4-Aminophenylsulphonyl)nitromethane?

  • Methodological Answer: Conduct comparative studies using:
  • Standardized Conditions: Control solvent purity (e.g., HPLC-grade) and concentration (e.g., 0.1 M in DMSO-d₆) for NMR .
  • Cross-Validation: Compare IR peaks (e.g., S=O stretch at 1150–1250 cm⁻¹) across multiple instruments .
  • Meta-Analysis: Aggregate literature data into a table (see example below) to identify outliers.
TechniqueReported S=O Stretch (cm⁻¹)Source
IR1180–1220
Raman1175–1215

Research Gaps and Future Directions

What unresolved questions exist regarding the thermodynamic stability of (4-Aminophenylsulphonyl)nitromethane in mixed-solvent systems?

  • Methodological Answer: Prioritize studies on:
  • Solvent Mixtures: Measure ΔG of solvation in water/acetonitrile blends using isothermal titration calorimetry.
  • Phase Behavior: Monitor crystallization kinetics in polar aprotic solvents via time-resolved XRD .
  • Computational Gaps: Develop force fields for sulfonyl-nitromethane interactions in MD simulations .

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